molecular formula C24H32N2O3 B11395154 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11395154
M. Wt: 396.5 g/mol
InChI Key: CHSNQNDBWOKSKA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation or reduction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the methoxyphenyl group and the pyrrolidine ring contributes to its distinct chemical properties and its ability to interact with various biological targets .

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H32N2O3/c1-18(2)17-29-22-12-8-20(9-13-22)24(27)25-16-23(26-14-4-5-15-26)19-6-10-21(28-3)11-7-19/h6-13,18,23H,4-5,14-17H2,1-3H3,(H,25,27)

InChI Key

CHSNQNDBWOKSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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